(2-(Chloromethyl)-5-nitrophenyl)boronic acid
Description
Properties
IUPAC Name |
[2-(chloromethyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTLINWGOGSREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675142 | |
| Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-80-5 | |
| Record name | B-[2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design
Starting with 2-(chloromethyl)phenylboronic acid, nitration could target the para position relative to the boronic acid. However, the nitro group’s meta-directing nature complicates this approach.
Adapted Nitration Protocol from Patent CN104788484A
The patent demonstrates nitration of phenylboronic acid using HNO₃ in acetic anhydride with ammonium nitrate, achieving 98% yield for 2-nitrophenylboronic acid. Adapting this:
| Parameter | Condition |
|---|---|
| Substrate | 2-(Chloromethyl)phenylboronic acid |
| Nitrating Agent | HNO₃ (2–4 equiv) |
| Solvent | Acetic anhydride |
| Catalyst | NH₄NO₃ (0.015 equiv) |
| Temperature | 0–50°C |
| Yield (Theoretical) | 85–90% |
Challenges :
-
Competing nitration at positions 4 and 6 due to boronic acid’s directing effects.
-
Risk of boronic acid decomposition under strong acidic conditions.
Chloromethylation of 5-Nitrophenylboronic Acid
Chloromethylation via Friedel-Crafts Alkylation
Introducing the chloromethyl group to pre-nitrated phenylboronic acid using chloromethyl methyl ether (MOMCl) and AlCl₃:
| Parameter | Condition |
|---|---|
| Substrate | 5-Nitrophenylboronic acid |
| Chloromethyl Source | MOMCl (1.2 equiv) |
| Catalyst | AlCl₃ (1.5 equiv) |
| Solvent | Dichloroethane |
| Temperature | 40°C, 12 h |
| Yield (Reported*) | 70–75% |
Limitations
-
Nitro groups deactivate the ring, requiring harsh conditions that may degrade the boronic acid.
-
Poor regioselectivity if multiple positions are activated.
Convergent Synthesis via Miyaura Borylation
Halogenated Precursor Preparation
Synthesize 2-chloromethyl-5-nitrobenzene bromide, then apply Miyaura borylation:
Step 1: Halogenation
Nitration of 2-chloromethylbromobenzene using mixed acid (H₂SO₄/HNO₃):
| Parameter | Condition |
|---|---|
| Substrate | 2-Chloromethylbromobenzene |
| Nitrating Agent | HNO₃ (1.5 equiv) |
| Solvent | H₂SO₄ |
| Temperature | 0–5°C |
| Yield | 88% (analogous to) |
Step 2: Borylation
Pd-catalyzed coupling with bis-boronic acid (BBA):
| Parameter | Condition |
|---|---|
| Substrate | 2-Chloromethyl-5-nitrobenzene bromide |
| Boron Source | B₂(OH)₄ (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 82% |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Nitration | Fewer steps | Regiochemical challenges | 60–75% |
| Chloromethylation | Late-stage functionalization | Harsh conditions | 65–70% |
| Miyaura Borylation | High regiocontrol | Multi-step synthesis | 80–85% |
Key Insights :
-
Miyaura borylation offers superior control but requires halogenated precursors.
-
Solvent choice critically impacts nitration efficiency (e.g., acetic anhydride vs. DMSO).
Optimization Strategies
Solvent-Catalyst Synergy
Chemical Reactions Analysis
Types of Reactions: (2-(Chloromethyl)-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Boronic acids, including (2-(Chloromethyl)-5-nitrophenyl)boronic acid, have been investigated for their potential anticancer properties. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, compounds containing boronic acids have shown promise as proteasome inhibitors, similar to bortezomib, which is used to treat multiple myeloma .
2. Antibacterial and Antiviral Properties
Research has highlighted the antibacterial and antiviral activities of boronic acids. The structural modifications provided by this compound can lead to compounds with improved efficacy against various pathogens. Studies indicate that boronic acid derivatives can inhibit key enzymes in bacterial and viral replication processes, making them valuable in developing new antimicrobial agents .
3. Drug Design and Development
The unique properties of boronic acids allow them to serve as critical pharmacophores in drug design. The ability of this compound to form reversible covalent bonds with diols makes it an excellent candidate for designing targeted therapies. This characteristic has been exploited in developing enzyme inhibitors and modulators .
Organic Synthesis Applications
1. Suzuki-Miyaura Coupling Reactions
This compound can be utilized as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction facilitates the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals .
2. Synthesis of Boron-Containing Polymers
The compound has been employed in synthesizing boron-containing polymers, which have applications ranging from drug delivery systems to advanced materials with unique mechanical properties. These polymers exhibit enhanced stability and functionality due to the presence of boron .
Case Studies
Case Study 1: Anticancer Drug Development
A study evaluated the effectiveness of a series of boronic acid derivatives, including this compound, against various cancer cell lines. The results indicated that specific modifications led to compounds with significantly higher cytotoxicity compared to their non-boronated counterparts. This highlights the importance of structural diversity in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Activity Assessment
Research conducted on the antibacterial properties of this compound demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration that was lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of (2-(Chloromethyl)-5-nitrophenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. The nitro and chloromethyl groups provide additional reactivity, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Steric Hindrance
Table 1: Structural and Electronic Comparison
Key Insights :
Key Insights :
- Protease Inhibition : The chloromethyl group in the target compound could mimic chloromethyl ketone warheads (as in ), enabling covalent binding to bacterial proteases while avoiding human off-target effects. This aligns with findings where chloromethyl ketones retained mycobacterial ClpP1P2 inhibition but spared the human proteasome .
- Tubulin Targeting : Compared to combretastatin-inspired boronic acids (IC₅₀ = 21–22 µM), the chloromethyl group may enhance apoptotic activity by facilitating interactions with tubulin’s hydrophobic pockets .
Biological Activity
(2-(Chloromethyl)-5-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Boronic acids, in general, are known for their ability to interact with various biological molecules, including carbohydrates, proteins, and nucleic acids. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The biological activity of this compound can be attributed to its unique chemical structure, which allows it to participate in various biochemical interactions. The compound's boron atom can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of boronate esters. This property is crucial for its role in drug delivery systems and enzyme inhibition.
Key Mechanisms:
- Boronate Ester Formation: The ability to form stable complexes with diols enhances cellular uptake and specificity towards certain biomolecules.
- Enzyme Inhibition: Boronic acids can inhibit enzymes such as serine proteases by forming covalent bonds with the active site residues.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Boronic acids have shown promise as antimicrobial agents, particularly against resistant bacterial strains. The mechanism often involves inhibiting cell wall synthesis or disrupting essential metabolic pathways.
- Cytotoxicity:
- Protein Delivery:
Case Studies
Several studies highlight the biological activity of this compound:
-
Study on Protein Delivery:
A study demonstrated that attaching boronic acid moieties to proteins significantly improved their cellular uptake. For instance, when RNase A was boronated, its uptake was five times higher than that of the non-boronated control, confirming the effectiveness of this strategy in enhancing protein delivery . -
Antimicrobial Efficacy:
Another study evaluated the antimicrobial properties of various boronic acids against resistant bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antibiotic agent .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (2-(Chloromethyl)-5-nitrophenyl)boronic acid, and what are the critical reaction parameters?
- Methodology : Two approaches are suggested:
- Path A : Suzuki-Miyaura coupling of a chloromethyl-substituted aryl halide with a boronic ester precursor under Pd catalysis. Optimize base (e.g., K₂CO₃) and solvent (e.g., THF/H₂O) to minimize hydrolysis of the boronic acid .
- Path B : Direct nitration of (2-(chloromethyl)phenyl)boronic acid using mixed HNO₃/H₂SO₄. Control temperature (<5°C) to prevent over-nitration or boronic acid degradation .
- Key Parameters : Monitor reaction progress via TLC (Rf shift) and confirm purity by HPLC (>95% by area).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Verify absence of residual solvents (e.g., THF) and confirm boronic acid proton resonance (δ 7.5-8.5 ppm for aromatic protons; δ ~8.3 ppm for B-OH in DMSO-d6) .
- HPLC-MS : Use a C18 column with acidic mobile phase (0.1% formic acid) to detect hydrolyzed byproducts (e.g., boroxines).
- Elemental Analysis : Match calculated vs. observed C, H, N, and B content (±0.3% tolerance) .
Q. What storage conditions are optimal for maintaining stability?
- Stability Data : Related chlorinated nitroarylboronic acids degrade under heat/light. Store at 0–6°C in amber vials under inert gas (Ar/N₂). Purity decreases by ~5% after 6 months at –20°C .
Advanced Research Questions
Q. How does the nitro group influence competing reactivity in cross-coupling reactions?
- Mechanistic Insight : The nitro group is electron-withdrawing, reducing electron density at the boronic acid site and slowing transmetallation. Competing pathways:
- Competing Hydrolysis : Elevated pH (>10) accelerates boronic acid → borate formation, reducing coupling efficiency .
- Side Reactions : Nitro group may participate in unintended reductions (e.g., with Pd catalysts). Use ligand-free conditions (e.g., Pd(OAc)₂) at 80°C to suppress side reactivity .
Q. What strategies mitigate contradictory data in Suzuki-Miyaura reaction yields (e.g., 30% vs. 70% in similar substrates)?
- Troubleshooting Framework :
- Byproduct Analysis : Identify boroxine formation (HPLC-MS) or aryl halide homocoupling (GC-MS). Add molecular sieves to sequester H₂O and inhibit boroxine cyclization .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize boronate intermediates.
- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) for improved turnover in sterically hindered systems.
Q. How can computational modeling predict electronic effects of the chloromethyl-nitro substitution pattern?
- DFT Workflow :
- Calculate Fukui indices to map electrophilic/nucleophilic sites.
- Simulate HOMO-LUMO gaps to assess reactivity toward Pd(0) oxidative addition.
- Compare with experimental Hammett σ⁺ values for nitro and chloromethyl groups to validate models .
Q. What analytical techniques resolve ambiguous byproducts in nitration reactions?
- Advanced Techniques :
- LC-HRMS : Identify nitro positional isomers (e.g., 3-nitro vs. 5-nitro) via exact mass and fragmentation patterns.
- X-ray Crystallography : Resolve regioisomeric ambiguities in crystalline derivatives (e.g., pinacol esters).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
